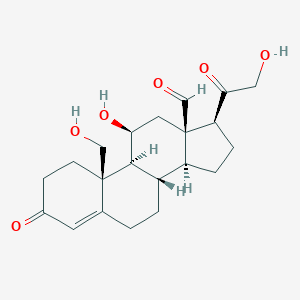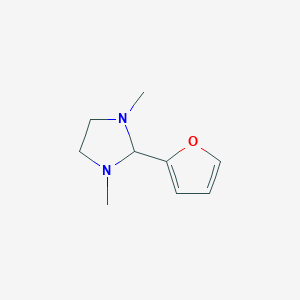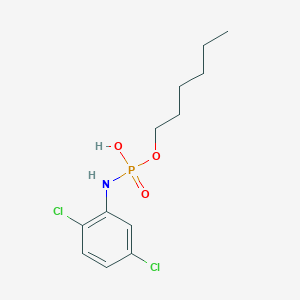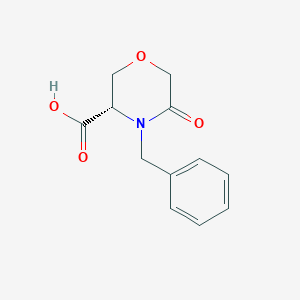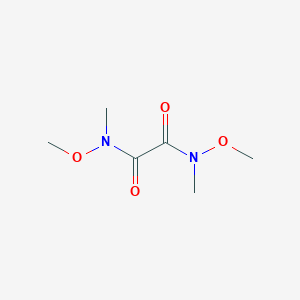
N,N'-Dimethoxy-N,N'-dimethyloxamide
Descripción general
Descripción
N,N'-Dimethoxy-N,N'-dimethyloxamide is a chemical compound with various applications in organic synthesis. It is particularly known for its role as an α-oxo-N-methoxy-N-methylamide and 1,2-diketone synthon (Sibi, Sharma, & Paulson, 1992).
Synthesis Analysis
This compound is synthesized through reactions with alkyl, aryl, and benzyl Grignard reagents, yielding α-oxo-N-methoxy-N-methylamides and symmetrical 1,2-diarylketones under different conditions (Sibi et al., 1992).
Molecular Structure Analysis
The molecular structure of N,N'-dimethyloxamide derivatives has been studied, revealing a monomeric product with an almost planar system of two fused five-membered rings (Schwering, Weidlein, & Fischer, 1975). Gas-phase electron diffraction studies have provided detailed bond lengths and angles for related compounds (Schultz & Hargittai, 1993).
Chemical Reactions and Properties
N,N'-Dimethoxy-N,N'-dimethyloxamide participates in various organometallic addition reactions, serving as a carbonyl dication equivalent and contributing to the synthesis of unsymmetrical ketones (Whipple & Reich, 1991).
Physical Properties Analysis
Studies have investigated the physical properties of related compounds, such as N,N-dimethylformamide, in different states, elucidating aspects like bond lengths and molecular arrangement in liquid and gaseous states (Ohtaki, Itoh, Yamaguchi, Ishiguro, & Rode, 1983).
Chemical Properties Analysis
Research on the chemical properties of N,N'-Dimethoxy-N,N'-dimethyloxamide and related compounds has focused on their reactivity and interactions in various solvents and conditions, highlighting their versatility and utility in organic chemistry (Le Bras & Muzart, 2018).
Aplicaciones Científicas De Investigación
“N,N’-Dimethoxy-N,N’-dimethyloxamide” is a chemical compound with the molecular formula C6H12N2O4 . It’s a white to almost white powder or crystal with a melting point between 91.0 to 95.0 °C . It’s soluble in methanol and water .
In terms of its applications, it’s mentioned in the context of Weinreb Amides . Weinreb amides are a class of chemical compounds which are used as a synthetic tool in organic chemistry. They are named after Steven M. Weinreb, the American chemist who first reported them in 1981. Weinreb amides are used to prepare ketones .
Another related compound, N,N-dimethylenamino ketones, has been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .
“N,N’-Dimethoxy-N,N’-dimethyloxamide” is a chemical compound that has been mentioned in the context of Weinreb Amides . Here are some potential applications:
-
Synthetic Tool in Organic Chemistry
- Weinreb amides are used to prepare ketones . Ketones are a type of organic compound that are widely used in various fields of chemistry due to their reactivity and versatility.
- The method of application involves the reaction of the Weinreb amide with a Grignard or organolithium reagent to form the ketone .
- The outcomes of this process can vary depending on the specific reagents used, but the general result is the formation of a ketone .
-
Building Blocks for Heterocyclic Derivatives
- N,N-dimethylenamino ketones, a related compound, has been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
- These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .
-
α-Keto Amide and 1,2-Diketone Synthon
- It’s also mentioned as a useful α-keto amide and 1,2-diketone synthon . Synthons are reactive units used in retrosynthetic analysis for the construction of complex molecules.
- The method of application would involve using the compound as a building block in the synthesis of more complex molecules .
- The outcomes of this process would depend on the specific reactions carried out, but could potentially result in the formation of a wide variety of complex molecules .
“N,N’-Dimethoxy-N,N’-dimethyloxamide” is a chemical compound that has been mentioned in the context of Weinreb Amides . Here are some potential applications:
-
Synthetic Tool in Organic Chemistry
- Weinreb amides are used to prepare ketones . Ketones are a type of organic compound that are widely used in various fields of chemistry due to their reactivity and versatility.
- The method of application involves the reaction of the Weinreb amide with a Grignard or organolithium reagent to form the ketone .
- The outcomes of this process can vary depending on the specific reagents used, but the general result is the formation of a ketone .
-
Building Blocks for Heterocyclic Derivatives
- N,N-dimethylenamino ketones, a related compound, has been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
- These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .
-
α-Keto Amide and 1,2-Diketone Synthon
- It’s also mentioned as a useful α-keto amide and 1,2-diketone synthon . Synthons are reactive units used in retrosynthetic analysis for the construction of complex molecules.
- The method of application would involve using the compound as a building block in the synthesis of more complex molecules .
- The outcomes of this process would depend on the specific reactions carried out, but could potentially result in the formation of a wide variety of complex molecules .
Safety And Hazards
“N,N’-Dimethoxy-N,N’-dimethyloxamide” is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
N,N'-dimethoxy-N,N'-dimethyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-7(11-3)5(9)6(10)8(2)12-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWGKZLVLVHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(=O)N(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391079 | |
| Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethoxy-N,N'-dimethyloxamide | |
CAS RN |
106675-70-1 | |
| Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


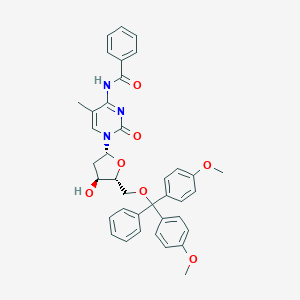
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)

